![molecular formula C9H6ClN B7846885 2-Chlorocinnamonitrile](/img/structure/B7846885.png)
2-Chlorocinnamonitrile
Overview
Description
2-Chlorocinnamonitrile is a useful research compound. Its molecular formula is C9H6ClN and its molecular weight is 163.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chlorocinnamonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chlorocinnamonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Degradation Products of Riot Control Agents
2-Chlorocinnamonitrile has been identified as a degradation product when dispersing 2-chlorobenzylidene malononitrile (CS), a riot control agent, at high temperatures. This finding is significant for understanding the range of compounds released during such incidents, which has implications for public safety and health assessments (Kluchinsky, Savage, Sheely, Thomas, & Smith, 2001).
Synthesis of Chemical Compounds
A study demonstrated a simple one-pot synthesis of β-chloro-cinnamonitriles, showing the potential of 2-chlorocinnamonitrile in facilitating the production of other chemical compounds. This process involves treating acetyl arenes first with formamide chlorides and then with hydroxylamine hydrochloride (Liebscher, Neumann, & Hartmann, 1983).
Novel Synthesis Methods
Another study introduced a novel method for preparing nitriles of α-chlorocinnamic acid from aldehydes and ketones, highlighting the utility of 2-chlorocinnamonitrile in innovative synthesis approaches (Nenajdenko, Shastin, Golubinskii, Lenkova, & Balenkova, 2004).
Impact on Physical and Chemical Properties
Research has also explored the impact of biofield treatment on the physical, thermal, and spectroscopic properties of 2-chlorobenzonitrile, a related compound. This study suggests that such treatments could modify the properties of 2-Chlorocinnamonitrile, making them more useful as chemical intermediates (Trivedi et al., 2015).
Preparation of Ethyl 3-Amino-5-Arylthiophene-2-Carboxylates
2-Chlorocinnamonitrile is involved in the preparation of ethyl 3-amino-5-arylthiophene-2-carboxylates. This research expands its application in synthesizing a wide range of substrates, with high yields achieved for the reaction products (Shastin, Golubinskii, Lenkova, Balenkova, & Nenaidenko, 2006).
Agriculture: Impact on Rice Production and Nitrogen Loss
In agricultural research, 2-chloro-6-(trichloromethyl)-pyridine, a compound related to 2-Chlorocinnamonitrile, has been studied for its effects on rice production and nitrogen loss. This demonstrates the potential environmental and agricultural impacts of similar compounds (Sun, Zhang, Powlson, Min, & Shi, 2015).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)prop-2-enenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWUUGALKZGDSD-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorocinnamonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.